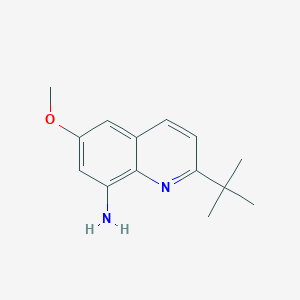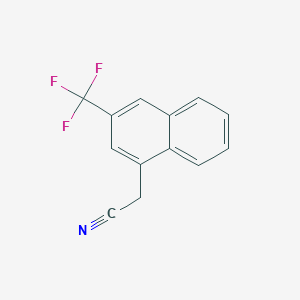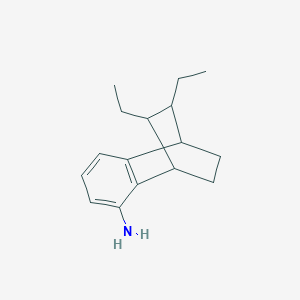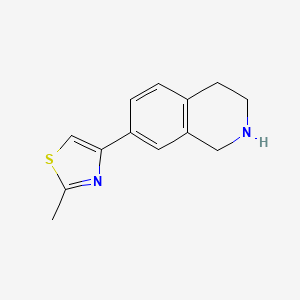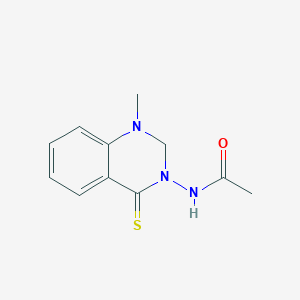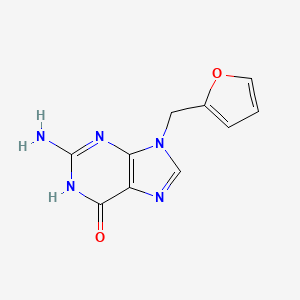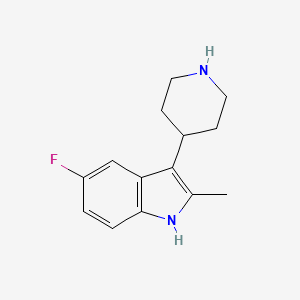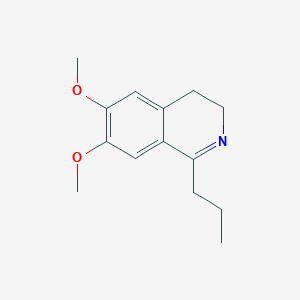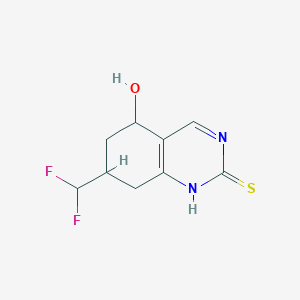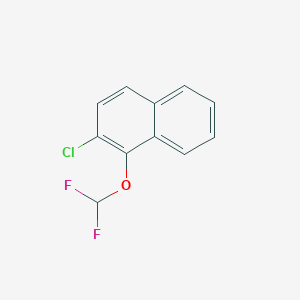
2-Chloro-1-(difluoromethoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7ClF2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both chloro and difluoromethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(difluoromethoxy)naphthalene typically involves the chlorination of naphthalene followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 2-chloronaphthalene with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2-Chloro-1-(difluoromethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction Reactions: The compound can be reduced to form dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include 2-amino-1-(difluoromethoxy)naphthalene and 2-thio-1-(difluoromethoxy)naphthalene.
Oxidation: Products include 2-chloro-1-(difluoromethoxy)naphthoquinone.
Reduction: Products include 2-chloro-1-(difluoromethoxy)dihydronaphthalene.
科学的研究の応用
2-Chloro-1-(difluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-1-(difluoromethoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-Chloronaphthalene: Lacks the difluoromethoxy group, making it less lipophilic.
1-(Difluoromethoxy)naphthalene: Lacks the chloro group, affecting its reactivity.
2-Fluoro-1-(difluoromethoxy)naphthalene: Substitutes chlorine with fluorine, altering its electronic properties.
Uniqueness
2-Chloro-1-(difluoromethoxy)naphthalene is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and the development of bioactive compounds.
特性
分子式 |
C11H7ClF2O |
|---|---|
分子量 |
228.62 g/mol |
IUPAC名 |
2-chloro-1-(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H7ClF2O/c12-9-6-5-7-3-1-2-4-8(7)10(9)15-11(13)14/h1-6,11H |
InChIキー |
PSQXAWYAYMCURD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)

